molecular formula C7H6N4O B2540923 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 110714-14-2

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2540923
CAS No.: 110714-14-2
M. Wt: 162.152
InChI Key: RQOGBYHTYBWDIW-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.152. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, including compounds with structures similar to "6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one", play a significant role in medicinal chemistry due to their wide range of biological activities. For instance, imidazole scaffolds are key components in kinase inhibitors like ponatinib, highlighting their therapeutic applications in medicine (Garrido et al., 2021). These compounds have been explored for potential therapeutic applications due to their structure-activity relationships (SAR) that may guide the development of novel derivatives with improved pharmacokinetic profiles.

Antioxidant Capacity and Chemical Properties

The antioxidant capacity of imidazole derivatives, including the mechanisms underlying their activity, is another area of research. Studies such as the ABTS/PP decolorization assay have elucidated the reaction pathways of antioxidants, providing insights into the specific reactions contributing to total antioxidant capacity (Ilyasov et al., 2020). This research is crucial for understanding the chemical and biological properties of imidazole derivatives.

Biological and Electrochemical Activity

The chemistry and properties of bis-benzimidazole and bis-benzthiazole derivatives, which share structural similarities with "this compound", have been extensively reviewed. These compounds exhibit a range of activities, including spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities (Boča et al., 2011). Such reviews highlight the potential for imidazole derivatives in various scientific and therapeutic fields.

Antimicrobial Activities of Imidazole

Imidazole derivatives have been recognized for their antimicrobial properties, with extensive literature reviews indicating their effectiveness against microbial resistance. The development of new imidazole derivatives is encouraged to combat the growth of new strains of organisms, underscoring the importance of these compounds in addressing global health challenges (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazole and its derivatives have been applied as corrosion inhibitors due to their effective adsorption onto metal surfaces, showcasing their utility beyond biomedical applications. These compounds' molecular structures, featuring a heterocyclic ring and a hydrophobic tail, make them attractive for research aimed at enhancing corrosion inhibition in various industries (Sriplai & Sombatmankhong, 2023).

Safety and Hazards

Safety data for similar compounds suggest that dust formation should be avoided and contact with skin and eyes should be prevented . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Future research may focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

Biochemical Analysis

Biochemical Properties

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as monoamine oxidase . The nature of these interactions often involves the binding of the imidazole ring to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the imidazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the breakdown of neurotransmitters, leading to altered levels of these signaling molecules . Additionally, it can affect the activity of enzymes in energy metabolism pathways, influencing cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular functions.

Properties

IUPAC Name

3-imidazol-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-2-1-6(9-10-7)11-4-3-8-5-11/h1-5H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOGBYHTYBWDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110714-14-2
Record name 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9.93 g (0.055 mole) of 6-(1-imidazolyl)-3-chloropyridazine [prepared according to J. Med. Chem. 24, 59 (1981)] are boiled with 7.7 g (0.0781 mole) of fused potassium acetate in 114 ml of acetic acid under reflux for 10 hours and then evaporated to dryness under reduced pressure. The residue is taken up in 200 ml of chloroform, the precipitate is filtered off, washed 4 times with water, then with ether and diisopropyl ether and dried to give 4.9 g (55% yield) of the aimed product, m. p. 239°-240° C.
Quantity
9.93 g
Type
reactant
Reaction Step One
[Compound]
Name
fused potassium acetate
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
114 mL
Type
reactant
Reaction Step Three
Yield
55%

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